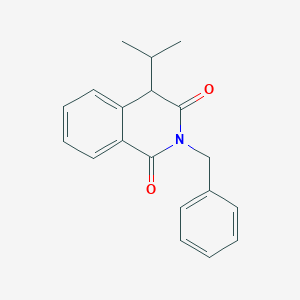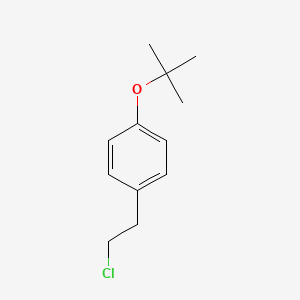
3-Phenyl-N,N-di(propan-2-yl)prop-1-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-N,N-di(propan-2-yl)prop-1-en-1-amine is an organic compound characterized by its unique structure, which includes a phenyl group attached to a prop-1-en-1-amine backbone with two isopropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-N,N-di(propan-2-yl)prop-1-en-1-amine typically involves the reaction of phenylacetylene with diisopropylamine in the presence of a suitable catalyst. One common method includes the use of formaldehyde and diisopropylamine, followed by the addition of phenylacetylene . The reaction is usually carried out in a solvent such as dichloromethane under controlled temperature and pressure conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of catalysts and solvents, as well as the purification methods, are crucial factors in industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-N,N-di(propan-2-yl)prop-1-en-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and acids (e.g., hydrochloric acid) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce more saturated amines.
Applications De Recherche Scientifique
3-Phenyl-N,N-di(propan-2-yl)prop-1-en-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Phenyl-N,N-di(propan-2-yl)prop-1-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenyl-N,N-di(propan-2-yl)prop-2-yn-1-amine: This compound has a similar structure but with a triple bond instead of a double bond.
N,N-diisopropyl-3-phenylprop-2-yn-1-amine: Another closely related compound with a similar backbone but different functional groups.
Uniqueness
3-Phenyl-N,N-di(propan-2-yl)prop-1-en-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
143236-91-3 |
|---|---|
Formule moléculaire |
C15H23N |
Poids moléculaire |
217.35 g/mol |
Nom IUPAC |
3-phenyl-N,N-di(propan-2-yl)prop-1-en-1-amine |
InChI |
InChI=1S/C15H23N/c1-13(2)16(14(3)4)12-8-11-15-9-6-5-7-10-15/h5-10,12-14H,11H2,1-4H3 |
Clé InChI |
QXGRBTMGCRNLSU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C=CCC1=CC=CC=C1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4'-[(2,3-Diaminopropyl)amino][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12558097.png)



![2,2'-(Hexane-1,6-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B12558123.png)



![11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate](/img/structure/B12558150.png)

